
3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“3-(Bromomethyl)-2-(trifluoromethyl)pyridine” is a chemical compound that is part of the pyridine family . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .
Synthesis Analysis
The synthesis of “this compound” involves the use of 3-Bromo-5-iodopyridine . A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) was designed and synthesized .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H3BrF3N . The InChI Key is HEDHNDVPKRVQPN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a melting point of 38.0-50.0°C . It is slightly soluble in water .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
It’s known that trifluoromethyl groups are often involved in the trifluoromethylation of carbon-centered radical intermediates . This process can lead to significant changes in the chemical properties of the target molecules.
Biochemical Pathways
The trifluoromethylation process, which this compound may participate in, can significantly alter the properties of various biochemical compounds .
Result of Action
Biochemische Analyse
Biochemical Properties
3-(Bromomethyl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . It interacts with carbon-centered radical intermediates, facilitating the formation of trifluoromethylated products. These interactions are essential for the compound’s role in modifying the chemical properties of target molecules, enhancing their stability and bioactivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound has been shown to impact protein stability and dynamics, which can alter cellular processes such as protein folding and enzyme activity . Additionally, the compound’s interactions with cellular components can lead to changes in cell signaling pathways, ultimately affecting gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been observed to form complexes with Lewis and Brønsted acids, which can influence the stability and reactivity of covalent organic frameworks . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo structural changes when exposed to different environmental conditions, such as humidity and temperature . These changes can affect the compound’s bioactivity and its interactions with cellular components, leading to variations in its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the stability and bioactivity of target molecules. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and metabolic activities . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective application in various fields.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s trifluoromethyl group plays a key role in its metabolic activities, influencing the flux of metabolites and the levels of specific biomolecules . These interactions are essential for the compound’s ability to modulate biochemical pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its bioactivity and its ability to modulate biochemical pathways . Understanding the transport and distribution mechanisms of the compound is crucial for its effective application in various fields.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . These localization mechanisms are essential for the compound’s ability to modulate biochemical pathways and cellular processes.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVPJBVLWXKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



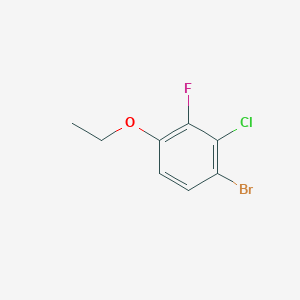
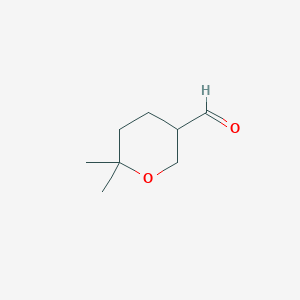
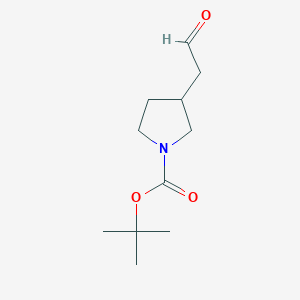
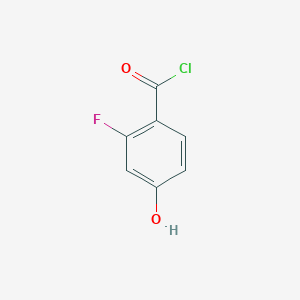
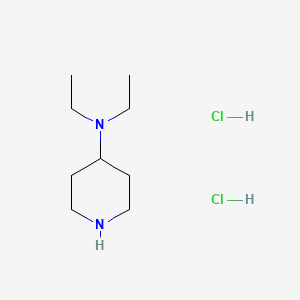
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
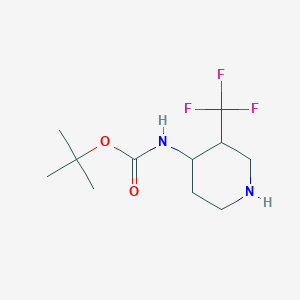

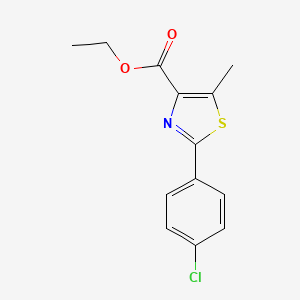
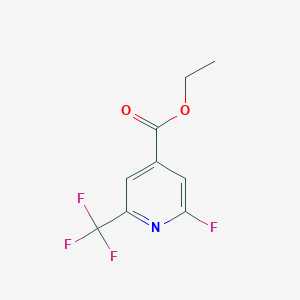
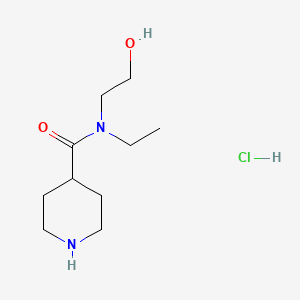
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
